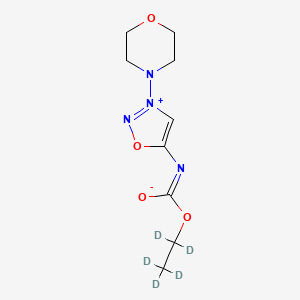
Molsidomine-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molsidomine-d5 is a deuterated form of molsidomine, a long-acting vasodilator used primarily in the treatment of angina pectoris. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of molsidomine due to its stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Molsidomine-d5 involves the incorporation of deuterium atoms into the molsidomine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with a deuterated precursor and carry out the necessary chemical transformations to obtain the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity of the final product. The use of advanced techniques such as mechanochemistry has been explored to improve the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Molsidomine-d5, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Hydrolysis: this compound is hydrolyzed in the liver to produce linsidomine-d5, which subsequently releases nitric oxide.
Oxidation: The compound can undergo oxidation reactions, particularly in the presence of oxidizing agents.
Reduction: Reduction reactions can also occur, although they are less common compared to hydrolysis and oxidation.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous conditions, often catalyzed by enzymes in the liver.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used, although this is less common.
Major Products Formed
Linsidomine-d5: The primary active metabolite formed through hydrolysis.
Nitric Oxide: Released from linsidomine-d5, contributing to the vasodilatory effects.
Applications De Recherche Scientifique
Molsidomine-d5 has a wide range of applications in scientific research:
Pharmacokinetics and Metabolism Studies: Used to trace the metabolic pathways and understand the pharmacokinetics of molsidomine.
Biomedical Research: Investigated for its potential therapeutic effects in various cardiovascular conditions.
Chemical Biology: Utilized in studies involving nitric oxide release and its biological effects.
Green Chemistry: The use of mechanochemistry in its synthesis aligns with the principles of green chemistry, promoting sustainable practices.
Mécanisme D'action
Molsidomine-d5 exerts its effects through the release of nitric oxide, a potent vasodilator. The compound is hydrolyzed in the liver to produce linsidomine-d5, which then decomposes to release nitric oxide. This nitric oxide increases the levels of cyclic guanosine monophosphate (cGMP) in smooth muscle cells, leading to relaxation of the blood vessels and improved blood flow .
Comparaison Avec Des Composés Similaires
Similar Compounds
Molsidomine: The non-deuterated form, used clinically for the same indications.
Nitroglycerin: Another vasodilator used in the treatment of angina pectoris.
Isosorbide Dinitrate: A nitrate used for similar therapeutic purposes.
Uniqueness
Molsidomine-d5 is unique due to its deuterium labeling, which makes it particularly valuable in research settings for studying the pharmacokinetics and metabolism of molsidomine. The stable isotope labeling allows for precise tracking and analysis in various experimental conditions.
Propriétés
Formule moléculaire |
C9H14N4O4 |
|---|---|
Poids moléculaire |
247.26 g/mol |
Nom IUPAC |
(1E)-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)-1-(1,1,2,2,2-pentadeuterioethoxy)methanimidate |
InChI |
InChI=1S/C9H14N4O4/c1-2-16-9(14)10-8-7-13(11-17-8)12-3-5-15-6-4-12/h7H,2-6H2,1H3/i1D3,2D2 |
Clé InChI |
XLFWDASMENKTKL-ZBJDZAJPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])O/C(=N/C1=C[N+](=NO1)N2CCOCC2)/[O-] |
SMILES canonique |
CCOC(=NC1=C[N+](=NO1)N2CCOCC2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















